molecular formula C10H13N3 B145688 N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine CAS No. 137898-62-5

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

Cat. No.: B145688
CAS No.: 137898-62-5
M. Wt: 175.23 g/mol
InChI Key: NCXZCKSFAVXJJR-UHFFFAOYSA-N
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Description

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a benzimidazole-derived compound featuring a methyl-substituted benzimidazole core linked via a methylene group to an N-methyl amine. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Benzimidazole derivatives are known for their biological activity, including antimicrobial and antiviral effects, and their ability to act as ligands in metal coordination complexes .

Properties

IUPAC Name

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZCKSFAVXJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577439
Record name N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137898-62-5
Record name N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The final step involves the methylation of the benzimidazole nitrogen to yield the desired compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is part of the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied for their potential as:

  • Antimicrobial Agents : Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. The structural modifications in compounds like this compound may enhance these properties, making them suitable candidates for developing new antibiotics .
  • Anticancer Agents : Some studies suggest that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .

Neuropharmacology

Recent studies have highlighted the neuroprotective effects of benzimidazole derivatives, including this compound:

  • Pain Management : In animal models, certain benzimidazole derivatives have been shown to alleviate morphine-induced hyperalgesia and allodynia. For instance, compounds similar to this compound have demonstrated a reduction in TNF-α expression in the spinal cord, suggesting a potential role in managing opioid-induced pain syndromes .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy:

  • Free Radical Scavenging : Studies utilizing DPPH assays have indicated that certain benzimidazole derivatives possess the ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with altered biological activities:

Derivative Activity Reference
B1 (N-[4-(1H-benzimidazol-2-yl)methoxy]aniline)Pain relief in morphine-induced models
B8 (N-{4-[1H-benzimidazol-2-yl]methoxy}phenyl}acetamide)Anti-inflammatory effects

Case Studies

Several case studies have explored the applications of this compound and its derivatives:

Case Study 1: Morphine-Induced Pain Relief

In a controlled study involving mice, administration of a benzimidazole derivative (similar to this compound) significantly reduced thermal hyperalgesia caused by morphine treatment. The results indicated improved pain thresholds and reduced inflammatory markers in treated groups compared to controls .

Case Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of various benzimidazole derivatives found that those with structural similarities to this compound exhibited potent scavenging activity against DPPH radicals. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and subsequent cell death . Additionally, it may inhibit specific enzymes or proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents on Amine Key Functional Groups Reference
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine Benzimidazole N-Methyl Methylene linker, N-Me
N-Methyl-N-[(2-isopropyl-4-thiazolyl)-methyl]amine Thiazole N-Methyl Thiazole ring, isopropyl
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine Benzimidazole + Thiazole Primary amine (thiazole) Bifunctional linker
N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine Imidazole N-Methyl, Phenyl Phenyl group, imidazole core
N,N-bis(benzimidazol-2-yl-methyl)amine Benzimidazole (x2) Bis-benzimidazole Chelating ligand
  • Core Heterocycle: Benzimidazole (fused benzene and imidazole) offers π-π stacking and hydrogen-bonding capabilities, enhancing binding to biological targets . Thiazole (sulfur-containing) and imidazole (smaller, non-fused) cores alter electronic density and solubility. Thiazole derivatives are prevalent in antiviral agents (e.g., ritonavir synthesis ), while imidazoles are more lipophilic .
  • Substituents: N-Methylation reduces hydrogen-bonding capacity but increases lipophilicity and resistance to oxidative metabolism .
Spectroscopic Characterization
  • IR Spectroscopy : N-H stretches (~3475 cm⁻¹ in primary amines ) are absent in N-methylated compounds. C=N stretches (1620–1650 cm⁻¹) are common in benzimidazoles and thiazoles .
  • NMR : N-Methyl groups resonate at δ ~2.5–3.5 ppm in 1H NMR. Benzimidazole protons appear as multiplets at δ 6.9–7.6 ppm .

Biological Activity

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, with the CAS number 137898-62-5, is a compound that falls within the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article examines the biological activities associated with this specific compound, drawing from various studies and research findings.

Structure and Properties

The molecular structure of this compound features a benzimidazole core, which is crucial for its biological activity. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially increasing its bioavailability.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study highlighted that certain benzimidazole derivatives could induce apoptosis in MCF cell lines with an IC50 value of approximately 25.72 μM .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound 1MCF25.72 ± 3.95Apoptosis induction
Compound 2U87 glioblastoma45.2 ± 13.0Cytotoxicity
Compound 3Various tumorsVariesTumor growth suppression

Antimicrobial Activity

This compound has been evaluated for its antimicrobial potential against various pathogens. Studies have reported moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's effectiveness was compared to standard antibiotics, showing promising results .

Table 2: Antimicrobial Activity Against Bacterial Strains

PathogenMIC (μg/mL)Reference DrugEfficacy Comparison
S. aureus0.015AmpicillinHigh
E. coliVariesCiprofloxacinModerate
Pseudomonas aeruginosaVariesNorfloxacinModerate

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. In animal models, certain derivatives were shown to reduce inflammation and pain responses induced by morphine administration, suggesting potential applications in managing opioid-induced hyperalgesia .

Case Studies

Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including this compound:

  • Study on Anticancer Properties : A series of experiments demonstrated that modifications in the benzimidazole structure could enhance anticancer activity, with specific substitutions leading to improved efficacy against breast cancer cell lines.
  • Antimicrobial Efficacy : Another research effort synthesized a library of benzimidazole derivatives that were tested against multiple bacterial strains, revealing that certain structural modifications significantly increased their antimicrobial potency.

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via reductive amination using aldehydes and amines in the presence of a Pd/NiO catalyst under hydrogen atmospheres. For example, similar benzimidazole derivatives were synthesized by reacting o-phenylenediamine with amino acids or aldehydes under optimized conditions (e.g., 25°C, 10 hours) to achieve yields exceeding 90% . Alternatively, condensation reactions between substituted benzimidazoles and methylamine derivatives in polyphosphoric acid or toluene can promote cyclization, with temperature and protonating agents (e.g., excess HCl) favoring benzimidazole formation over diamides .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Post-synthesis characterization typically involves:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (400 MHz, CDCl3_3) to confirm proton environments and carbon frameworks .
  • X-ray Crystallography : Resolve molecular geometry, as demonstrated in nickel(II) complexes where the ligand adopts a tetradentate coordination mode .
  • Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N content within 0.3% of theoretical values) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what are its binding modes?

  • Methodological Answer : The ligand acts as a tetradentate N-donor in transition metal complexes. For example, in nickel(II) complexes , it coordinates via three benzimidazole nitrogen atoms and one methylamine nitrogen, forming a distorted octahedral geometry. Experimental protocols involve dissolving the ligand in methanol with metal salts (e.g., Ni picrate) and crystallizing in DMF to obtain structurally defined complexes. Synchrotron X-ray studies (e.g., SHELX refinement) are critical for analyzing bond lengths and angles .

Q. What role do DFT calculations play in understanding the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For benzimidazole derivatives, HOMO localization on the benzimidazole ring and LUMO on the methylamine group explains preferential electrophilic/nucleophilic attack. Software like Gaussian or ORCA can model these interactions, guiding the design of derivatives for catalytic or pharmacological applications .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzymatic Assays : Test inhibitory activity against targets like cholinesterase or monoamine oxidase (MAO) using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase inhibition) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • In Silico Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., ACE inhibitors) based on crystallographic data .

Q. How can contradictory data in synthesis yields or characterization be resolved?

  • Methodological Answer :
  • Reaction Optimization : Adjust catalysts (e.g., Pd/NiO vs. Raney Ni), solvent polarity, or temperature. For instance, high protonating agent concentrations favor benzimidazole over amide formation .
  • Advanced Characterization : Combine 1H^1H-15N^{15}N HMBC NMR to resolve ambiguous proton assignments or use SC-XRD to distinguish isomeric byproducts .
  • Reproducibility Checks : Validate protocols across multiple labs, ensuring inert atmospheres and anhydrous conditions for moisture-sensitive steps .

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